molecular formula C15H15N3O4 B1236665 [(Z)-[amino(pyridin-4-yl)methylidene]amino] 2,6-dimethoxybenzoate

[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2,6-dimethoxybenzoate

Cat. No.: B1236665
M. Wt: 301.3 g/mol
InChI Key: OZEFPPKPFJGKSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-[(2,6-dimethoxybenzoyl)oxy]pyridine-4-carboximidamide is a synthetic organic compound characterized by its unique structure, which includes a pyridine ring substituted with a carboximidamide group and a 2,6-dimethoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2,6-dimethoxybenzoyl)oxy]pyridine-4-carboximidamide typically involves the reaction of 2,6-dimethoxybenzoic acid with pyridine-4-carboximidamide. The reaction is carried out under controlled conditions, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for N’-[(2,6-dimethoxybenzoyl)oxy]pyridine-4-carboximidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N’-[(2,6-dimethoxybenzoyl)oxy]pyridine-4-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

N’-[(2,6-dimethoxybenzoyl)oxy]pyridine-4-carboximidamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or in the study of enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of drug design.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(2,6-dimethoxybenzoyl)oxy]pyridine-4-carboximidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(2,6-dimethoxybenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide
  • 2,6-dimethoxypyridine
  • Pyridine-2,6-dicarboxamide

Uniqueness

N’-[(2,6-dimethoxybenzoyl)oxy]pyridine-4-carboximidamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H15N3O4

Molecular Weight

301.3 g/mol

IUPAC Name

[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2,6-dimethoxybenzoate

InChI

InChI=1S/C15H15N3O4/c1-20-11-4-3-5-12(21-2)13(11)15(19)22-18-14(16)10-6-8-17-9-7-10/h3-9H,1-2H3,(H2,16,18)

InChI Key

OZEFPPKPFJGKSL-UHFFFAOYSA-N

Isomeric SMILES

COC1=C(C(=CC=C1)OC)C(=O)O/N=C(/C2=CC=NC=C2)\N

SMILES

COC1=C(C(=CC=C1)OC)C(=O)ON=C(C2=CC=NC=C2)N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)ON=C(C2=CC=NC=C2)N

solubility

42.2 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2,6-dimethoxybenzoate
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[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2,6-dimethoxybenzoate
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[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2,6-dimethoxybenzoate
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[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2,6-dimethoxybenzoate
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[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2,6-dimethoxybenzoate

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